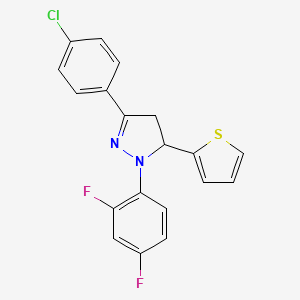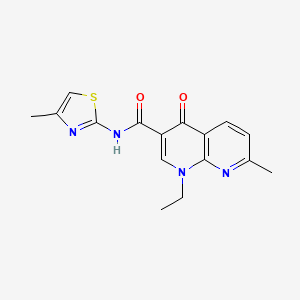![molecular formula C15H12BrNO2 B4918771 (2E)-1-(4-Bromophenyl)-3-[(4-hydroxyphenyl)amino]prop-2-EN-1-one](/img/structure/B4918771.png)
(2E)-1-(4-Bromophenyl)-3-[(4-hydroxyphenyl)amino]prop-2-EN-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-1-(4-Bromophenyl)-3-[(4-hydroxyphenyl)amino]prop-2-EN-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(4-Bromophenyl)-3-[(4-hydroxyphenyl)amino]prop-2-EN-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-bromoacetophenone and 4-hydroxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions for several hours.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions, purification processes, and ensuring the safety and environmental compliance of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinones.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
The compound is used as an intermediate in organic synthesis, particularly in the synthesis of more complex molecules with potential biological activities.
Biology
In biological research, chalcones and their derivatives are studied for their anti-inflammatory, antioxidant, and anticancer properties.
Medicine
The compound and its derivatives are investigated for their potential therapeutic applications, including as anticancer agents, antimicrobial agents, and enzyme inhibitors.
Industry
In the material science industry, chalcones are explored for their use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mecanismo De Acción
The biological activity of (2E)-1-(4-Bromophenyl)-3-[(4-hydroxyphenyl)amino]prop-2-EN-1-one is primarily attributed to its ability to interact with various molecular targets. The compound can inhibit enzymes, modulate signaling pathways, and induce apoptosis in cancer cells. The exact mechanism of action depends on the specific biological context and the target molecules involved.
Comparación Con Compuestos Similares
Similar Compounds
(2E)-1-(4-Bromophenyl)-3-(phenylamino)prop-2-EN-1-one: Similar structure but lacks the hydroxy group.
(2E)-1-(4-Chlorophenyl)-3-[(4-hydroxyphenyl)amino]prop-2-EN-1-one: Similar structure with a chlorine atom instead of bromine.
(2E)-1-(4-Methoxyphenyl)-3-[(4-hydroxyphenyl)amino]prop-2-EN-1-one: Similar structure with a methoxy group instead of bromine.
Uniqueness
The presence of the bromine atom and the hydroxy group in (2E)-1-(4-Bromophenyl)-3-[(4-hydroxyphenyl)amino]prop-2-EN-1-one imparts unique chemical and biological properties. The bromine atom can participate in halogen bonding and influence the compound’s reactivity, while the hydroxy group can enhance its solubility and biological activity.
Propiedades
IUPAC Name |
(E)-1-(4-bromophenyl)-3-(4-hydroxyanilino)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO2/c16-12-3-1-11(2-4-12)15(19)9-10-17-13-5-7-14(18)8-6-13/h1-10,17-18H/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFMNUCSKDLSTGK-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=CNC2=CC=C(C=C2)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)/C=C/NC2=CC=C(C=C2)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl 5-ethyl-2-[(5-nitro-2-piperidin-1-ylbenzoyl)amino]thiophene-3-carboxylate](/img/structure/B4918690.png)
![4-[2-(2-Methylimidazo[1,2-a]benzimidazol-4-yl)ethyl]morpholine;hydrochloride](/img/structure/B4918692.png)
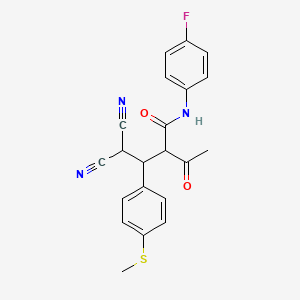
![4-[(1-cyclopentyl-4-piperidinyl)oxy]-3-methoxy-N-[3-(1H-pyrazol-1-yl)propyl]benzamide](/img/structure/B4918708.png)
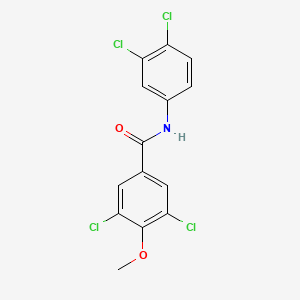
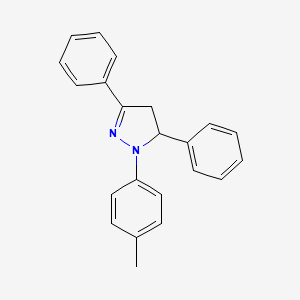
![dimethyl 2-{[5-(4-fluorophenyl)-2-furoyl]amino}terephthalate](/img/structure/B4918736.png)
![ethyl 2-[5-[(E)-[1-(2-methylphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]furan-2-yl]benzoate](/img/structure/B4918743.png)
![N-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanamide](/img/structure/B4918751.png)
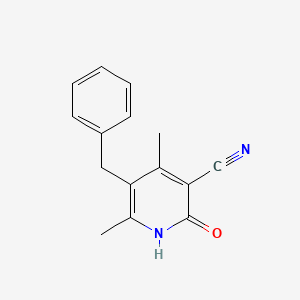
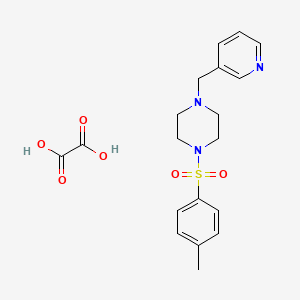
![2-[4-(3,5-dimethyl-4-isoxazolyl)phenyl]-5-pyrimidinol](/img/structure/B4918779.png)
